molecular formula C12H10N2O6S2 B10974337 Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}thiophene-2-carboxylate

Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}thiophene-2-carboxylate

Cat. No.: B10974337
M. Wt: 342.4 g/mol
InChI Key: KPNSIWSSXDRAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound with the chemical formula C12H10N2O5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is known for its unique structural features, which include a nitrophenyl group, a sulfonylamino group, and a thiophenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile) to form a thiophene derivative.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the thiophene derivative with a sulfonyl chloride (such as 2-nitrobenzenesulfonyl chloride) in the presence of a base (such as triethylamine).

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a catalyst (such as sulfuric acid) to form the methyl ester.

Industrial Production Methods

Industrial production of methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The sulfonylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include primary amines (R-NH2) and thiols (R-SH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted sulfonylamino derivatives.

Scientific Research Applications

Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiophene derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The sulfonylamino group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiophenecarboxylate ester can participate in ester hydrolysis reactions, releasing the active thiophene moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate: Similar structure but with the nitro group at the 4-position of the phenyl ring.

    5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Contains a nitrile group instead of a carboxylate ester.

Uniqueness

Methyl 3-{[(2-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the specific positioning of the nitrophenyl and sulfonylamino groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H10N2O6S2

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 3-[(2-nitrophenyl)sulfonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C12H10N2O6S2/c1-20-12(15)11-8(6-7-21-11)13-22(18,19)10-5-3-2-4-9(10)14(16)17/h2-7,13H,1H3

InChI Key

KPNSIWSSXDRAPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.